Measured Lipophilicity (LogP) of 5‑Azaspiro[2.3]hexane‑1‑carbonitrile Hydrochloride versus Common Saturated Amine Building Blocks
The target compound exhibits a calculated LogP of 0.54, which is lower than that of piperidine (LogP ≈ 0.61–0.69) and substantially lower than that of 4‑azaspiro[2.3]hexane hydrochloride (LogP ≈ 0.93), indicating higher hydrophilicity that may translate to improved aqueous solubility and reduced non‑specific binding in biological assays [REFS‑1][REFS‑2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 0.54128 (calculated, Leyan) |
| Comparator Or Baseline | Piperidine (LogP 0.61–0.69); 4‑azaspiro[2.3]hexane hydrochloride (LogP ~0.93) |
| Quantified Difference | 0.07–0.39 LogP units lower than comparators |
| Conditions | Computed LogP (XLogP3 or analogous method) from vendor technical datasheets |
Why This Matters
A lower LogP suggests superior aqueous solubility, which is critical for high‑concentration screening formats and may reduce the need for DMSO co‑solvent, lowering the risk of solvent‑induced assay artefacts.
- [1] ChemicalBook. Piperidine, LogP 0.61. https://www.chemicalbook.cn (accessed 2026‑04‑28). View Source
